3-(furan-2-carbonyl)-4-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-pyridin-3-yl-2H-pyrrol-5-one
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Overview
Description
3-(furan-2-carbonyl)-4-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-pyridin-3-yl-2H-pyrrol-5-one is a complex organic compound characterized by its unique structure, which includes a furoyl group, a hydroxyethylphenyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-carbonyl)-4-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-pyridin-3-yl-2H-pyrrol-5-one involves multiple steps, typically starting with the preparation of the furoyl and pyridinyl intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, under controlled conditions to form the final compound. Common reagents used in these reactions include acids, bases, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-carbonyl)-4-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-pyridin-3-yl-2H-pyrrol-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The furoyl and pyridinyl groups can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the furoyl group can produce alcohols.
Scientific Research Applications
3-(furan-2-carbonyl)-4-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-pyridin-3-yl-2H-pyrrol-5-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(furan-2-carbonyl)-4-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-pyridin-3-yl-2H-pyrrol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-hydroxyethyl)phenylboronic acid
- 4-(2-hydroxyethoxy)phenylboronic acid
- 4-(2-hydroxyethyl)phenyltriphenyllead
Uniqueness
Compared to similar compounds, 3-(furan-2-carbonyl)-4-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-pyridin-3-yl-2H-pyrrol-5-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18N2O5 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-pyridin-3-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H18N2O5/c25-11-9-14-5-7-16(8-6-14)24-19(15-3-1-10-23-13-15)18(21(27)22(24)28)20(26)17-4-2-12-29-17/h1-8,10,12-13,19,25,27H,9,11H2 |
InChI Key |
SITMTHSADCYQIW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)CCO)O)C(=O)C4=CC=CO4 |
Canonical SMILES |
C1=CC(=CN=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)CCO)O)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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